![molecular formula C13H15ClN2O2S B2542328 2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide CAS No. 1465397-99-2](/img/structure/B2542328.png)

2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(5-Chlorothiophen-2-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide" is a chemical entity that appears to be related to various synthesized compounds with potential applications in herbicidal, pharmacological, and antibacterial/antifungal activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorothiophenyl and propanamide are recurrent themes in the synthesized molecules discussed in the research.

Synthesis Analysis

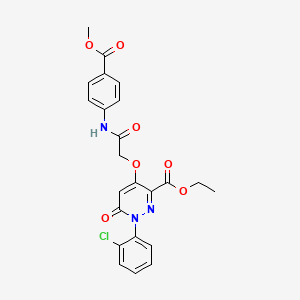

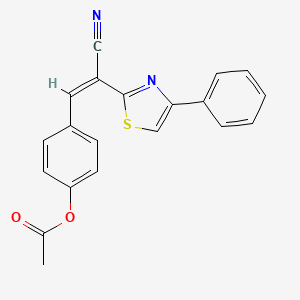

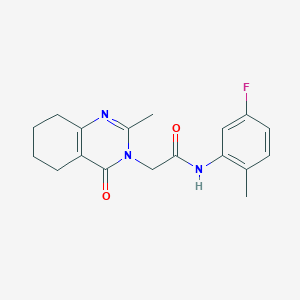

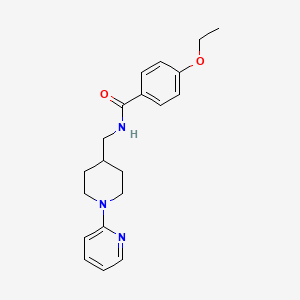

The synthesis of related compounds involves multi-step reactions that typically start with readily available precursors. For instance, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates involves the introduction of a suitable group at the 3-position of acrylate to achieve high herbicidal activity . Similarly, N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives are synthesized from 4-hydroxy coumarin, followed by hydrolysis and reaction with different substituted amines . These methods suggest that the synthesis of the compound would likely involve a targeted functionalization of the propanamide backbone with the appropriate chlorothiophenyl and cyano groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and crystallographic techniques. For example, the structure of a chlorothiophenyl-containing compound was determined by FT-IR, Raman, and single-crystal X-ray diffraction, and theoretical methods such as density functional theory (DFT) were used to predict structural parameters and vibrational frequencies . These studies indicate that a similar approach could be used to analyze the molecular structure of "2-(5-Chlorothiophen-2-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide," ensuring a detailed understanding of its conformation and electronic properties.

Chemical Reactions Analysis

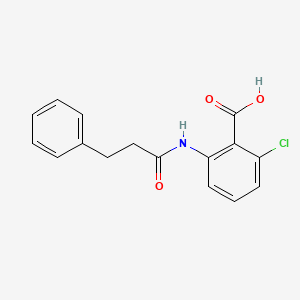

The chemical reactivity of compounds with similar structures has been explored in the context of their potential applications. For instance, the herbicidal activity of cyanoacrylates is attributed to their inhibition of PSII electron transport . The COX inhibitory properties of N-substituted propanamide derivatives are evaluated in vitro, with some compounds showing selectivity towards COX-2 over COX-1 . These findings suggest that the compound of interest may also exhibit specific biological activities based on its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely tied to their molecular structure. For example, the crystallographic analysis provides insights into the solid-state properties, such as unit cell parameters and space group, which can influence the compound's stability and solubility . The antibacterial and antifungal activities of some synthesized propanamides indicate that these compounds have the necessary properties to interact with biological targets . Therefore, it can be inferred that "2-(5-Chlorothiophen-2-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide" would possess distinct physical and chemical properties that could be fine-tuned for specific applications.

Scientific Research Applications

Immunomodulating Activity

Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides exhibit significant immunomodulating activity. These compounds enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, showing potential for the development of new immunomodulatory drugs (Doria et al., 1991).

Anticancer Potential

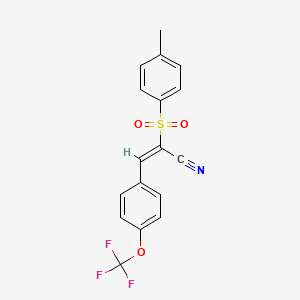

Research on 3-aryl-5-aryl-1,2,4-oxadiazoles, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has identified these compounds as novel apoptosis inducers. They have shown activity against several breast and colorectal cancer cell lines, with the mechanism involving cell cycle arrest and apoptosis induction. This highlights their potential as anticancer agents (Zhang et al., 2005).

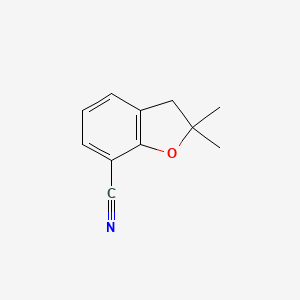

Molecular Engineering for Solar Cells

In molecular engineering, organic sensitizers with donor, electron-conducting, and anchoring groups are synthesized for solar cell applications. These sensitizers, when anchored onto TiO2 film, show high incident photon to current conversion efficiency. This research outlines the potential of using such compounds in the development of efficient solar cells (Kim et al., 2006).

Synthesis and Herbicidal Activity

The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates has been explored for their herbicidal activities. These compounds have shown to be effective as herbicidal inhibitors of PSII electron transport, offering a new class of herbicides with promising activity profiles (Wang et al., 2004).

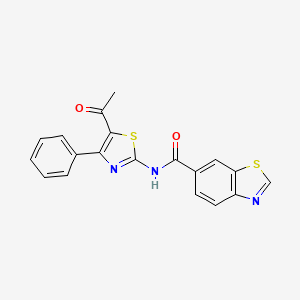

Antimicrobial and Cytotoxic Activities

Thiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. This research opens avenues for developing new antimicrobial agents and understanding their mode of action, highlighting the potential therapeutic applications of such compounds (Dawbaa et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-8(11-2-3-12(14)19-11)13(17)16-10(6-15)9-4-5-18-7-9/h2-3,8-10H,4-5,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICBHUAOQKXYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)C(=O)NC(C#N)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)

![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2542258.png)

![(2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2542262.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2542264.png)

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542267.png)